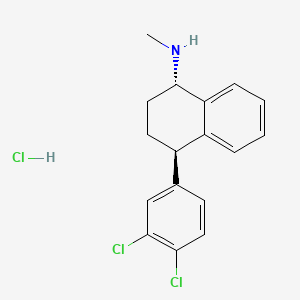

(1S,4R) Sertraline Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

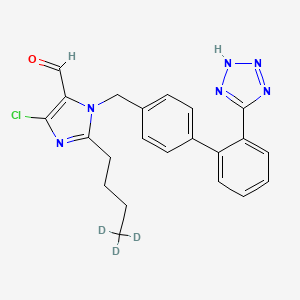

(1S,4R) Sertraline Hydrochloride is a stereoisomer of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Sertraline is marketed under various brand names, including Zoloft. The compound has four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R), with the (1S,4S) isomer being the most therapeutically active .

Méthodes De Préparation

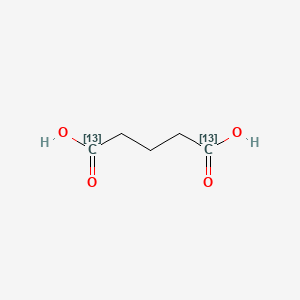

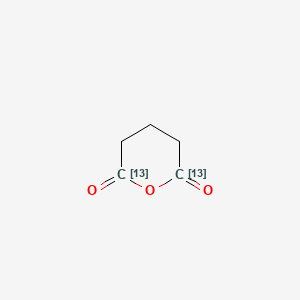

The synthesis of (1S,4R) Sertraline Hydrochloride involves several steps, starting from the Friedel-Crafts reaction of benzene and 3,4-dichlorobenzoyl chloride to form 3,4-dichlorobenzophenone. This intermediate undergoes a series of reactions, including condensation with diethyl succinate, hydrolysis, hydrogenation, and cyclization, to yield the desired compound . Industrial production often employs simulated moving bed (SMB) technology for cost-effective and efficient separation of stereoisomers .

Analyse Des Réactions Chimiques

(1S,4R) Sertraline Hydrochloride undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogen gas over palladium on carbon (Pd/C) as a catalyst.

Substitution: Involves nucleophilic or electrophilic reagents under specific conditions.

The major products formed depend on the reaction conditions and reagents used. For example, reduction reactions often yield the corresponding amine derivatives .

Applications De Recherche Scientifique

(1S,4R) Sertraline Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reference standard in chiral chromatography and stereoisomeric studies.

Biology: Investigated for its effects on serotonin transporters and other biological targets.

Medicine: Primarily used in the treatment of depression, anxiety disorders, and other psychiatric conditions.

Industry: Explored for its potential as a corrosion inhibitor for metals like mild steel.

Mécanisme D'action

(1S,4R) Sertraline Hydrochloride exerts its effects by inhibiting the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. This leads to increased serotonin levels in the brain, which helps alleviate symptoms of depression and anxiety . The compound interacts with various molecular targets, including 5-HT receptors and other neurotransmitter systems .

Comparaison Avec Des Composés Similaires

(1S,4R) Sertraline Hydrochloride is unique among its stereoisomers due to its specific spatial configuration. Similar compounds include:

(1S,4S) Sertraline Hydrochloride: The most therapeutically active isomer.

(1R,4R) Sertraline Hydrochloride: A therapeutically inactive enantiomer.

Citalopram and Fluoxetine: Other SSRIs with different chemical structures but similar pharmacological effects.

Propriétés

IUPAC Name |

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-KELGLJHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676141 |

Source

|

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79896-31-4 |

Source

|

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)